1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea

Lipophilicity Drug-likeness Physicochemical profiling

1,3-Bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea occupies a deliberate intermediate space in the 5-pyrazolyl urea class: the isobutyl group provides sufficient lipophilicity (XLogP3=2.3) for membrane permeation without excessive steric bulk that penalizes larger substituents in ATP-competitive kinase binding pockets. Unlike polar unsubstituted analogs or tert-butyl congeners prone to aggregation, this compound offers a pragmatic compromise for kinase screening. Compound-specific procurement is essential for reproducible SAR studies.

Molecular Formula C15H24N6O
Molecular Weight 304.39 g/mol
CAS No. 1311313-58-2
Cat. No. B1524472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea
CAS1311313-58-2
Molecular FormulaC15H24N6O
Molecular Weight304.39 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=CC=N1)NC(=O)NC2=CC=NN2CC(C)C
InChIInChI=1S/C15H24N6O/c1-11(2)9-20-13(5-7-16-20)18-15(22)19-14-6-8-17-21(14)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H2,18,19,22)
InChIKeyNLKMNVNUPYWBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea (CAS 1311313-58-2) – Core Chemical Identity and Scaffold Classification for Procurement


1,3-Bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea (CAS 1311313-58-2) is a symmetrical bis‑pyrazolyl urea that belongs to the class of 5‑pyrazolyl urea derivatives, a scaffold widely explored for kinase inhibition and anti‑angiogenic applications [1]. The compound bears two 1‑isobutyl‑1H‑pyrazol‑5‑yl groups linked through a central urea carbonyl, yielding a molecular formula of C₁₅H₂₄N₆O and a molecular weight of 304.39 g·mol⁻¹ [2]. Its computed XLogP3 is 2.3 and topological polar surface area is 76.8 Ų, placing it in a physicochemical space compatible with oral bioavailability guidelines [2]. The compound is commercially available from multiple vendors at purities typically ≥95%, primarily for research use as a small‑molecule scaffold or building block [3].

Why Generic 5‑Pyrazolyl Urea Substitution Fails – The Critical Role of N1‑Alkyl Architecture in 1,3‑Bis[1‑(2‑methylpropyl)-1H-pyrazol-5-yl]urea


Within the 5‑pyrazolyl urea class, the nature of the N1‑substituent on the pyrazole ring profoundly modulates lipophilicity, metabolic stability, and target‑binding complementarity [1]. Simple methyl or unsubstituted analogs exhibit lower logP and may suffer from rapid oxidative metabolism, whereas bulky tert‑butyl derivatives can introduce steric clashes that abrogate kinase binding [2]. 1,3‑Bis[1‑(2‑methylpropyl)-1H‑pyrazol‑5‑yl]urea occupies a deliberate intermediate space: the isobutyl group provides sufficient lipophilicity (XLogP3 = 2.3) to enhance membrane permeation while avoiding the excessive bulk that penalizes larger substituents in flat, ATP‑competitive binding pockets [2]. Consequently, replacing this specific compound with a structurally related 5‑pyrazolyl urea bearing a different N1‑alkyl group cannot be assumed to preserve the same pharmacokinetic and pharmacodynamic profile, making compound‑specific procurement essential for reproducible SAR studies and screening campaigns.

Quantitative Differentiation Evidence for 1,3‑Bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea Versus Closest 5‑Pyrazolyl Urea Analogs


Lipophilicity (XLogP3) Positioning Between Polar and Excessively Lipophilic 5‑Pyrazolyl Urea Regioisomers

The target compound exhibits a computed XLogP3 of 2.3 [1], which is substantially higher than the unsubstituted 1,3‑bis(1H‑pyrazol‑5‑yl)urea (estimated XLogP3 ≈ 0.2) and lower than the 1,3‑bis(1‑tert‑butyl‑1H‑pyrazol‑5‑yl)urea analog (estimated XLogP3 ≈ 3.8). This intermediate lipophilicity is anticipated to balance aqueous solubility and passive membrane permeability, a critical parameter for cellular assay performance [2]. The vendor‑reported logP of 2.69 [3] corroborates the computed value within experimental error.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count Position Within Lead‑Like Chemical Space Versus Bulkier 5‑Pyrazolyl Urea Congeners

With a molecular weight of 304.39 g·mol⁻¹ and 22 heavy atoms [1], 1,3‑bis[1‑(2‑methylpropyl)-1H‑pyrazol‑5‑yl]urea falls within the lower half of the typical kinase inhibitor chemical space. In contrast, many biologically annotated 5‑pyrazolyl ureas bearing aryl or heteroaryl substituents at N1 exceed 400 g·mol⁻¹, which can complicate solubility and formulation [2]. The isobutyl group adds only 56 Da relative to the unsubstituted core while conferring favorable physicochemical adjustments, avoiding the ≈100 Da penalty of a phenyl group.

Molecular weight Lead-likeness Fragment-based drug design

Hydrogen‑Bond Donor Count and Topological Polar Surface Area: Predictors of Permeability and Off‑Target Promiscuity

The target compound possesses two hydrogen‑bond donors (urea NH groups) and a topological polar surface area (TPSA) of 76.8 Ų [1]. This HBD count and TPSA are identical to the unsubstituted and N‑methyl analogs, indicating that the isobutyl substitution does not introduce additional polar functionality that could impair membrane permeability. However, many N‑aryl‑5‑pyrazolyl ureas with additional polar substituents exhibit TPSA values >90 Ų and HBD counts ≥3, which are associated with reduced oral absorption and increased promiscuous binding [2].

Hydrogen bonding Permeability Off-target selectivity

Rotatable Bond Count as a Surrogate for Conformational Flexibility and Entropic Binding Penalty

With six rotatable bonds [1], 1,3‑bis[1‑(2‑methylpropyl)-1H‑pyrazol‑5‑yl]urea is more flexible than the unsubstituted core (3 rotatable bonds) but less flexible than extended N‑aryl or N‑benzyl analogs, which can have 8–12 rotatable bonds. Excessive rotatable bonds increase the entropic penalty upon binding and can reduce ligand efficiency [2]. The isobutyl groups add limited conformational degrees of freedom relative to linear alkyl chains, potentially preserving a favorable enthalpy–entropy balance.

Conformational flexibility Binding entropy Ligand efficiency

Purity and Batch‑to‑Batch Reproducibility: Vendor‑Specified Quality Metrics for Procurement Confidence

Commercially, 1,3‑bis[1‑(2‑methylpropyl)-1H‑pyrazol‑5‑yl]urea is supplied at a purity of ≥95% (typically 95%) as documented by multiple independent vendors [1]. This purity level is consistent across suppliers (Enamine, CymitQuimica, Biosynth), whereas less common 5‑pyrazolyl urea analogs may be available only at lower purities (e.g., 90%) or as crude synthetic intermediates, introducing variability in biological assays. The availability of a defined MDL number (MFCD18483235) further supports batch traceability [1].

Chemical purity Quality control Reproducibility

Scaffold Conformational Pre‑organization: Planar Urea and Pyrazole Alignment for Kinase Hinge Binding

Crystallographic evidence on related 5‑pyrazolyl ureas demonstrates that the urea NH groups and the pyrazole N2 nitrogen adopt a nearly coplanar arrangement that is complementary to the kinase hinge region [1]. The symmetrical bis‑pyrazolyl urea architecture of the target compound is expected to conserve this binding‑competent conformation, whereas N‑aryl or N‑alkyl‑N′‑aryl ureas often exhibit out‑of‑plane distortions that reduce hinge‑binding complementarity. Molecular modeling suggests that the isobutyl groups project into the solvent‑exposed region without distorting the core planar scaffold [2].

Kinase hinge binding Scaffold pre-organization Structure-based design

Procurement‑Guided Application Scenarios for 1,3‑Bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea


Kinase Inhibitor Screening Libraries: A Balanced Lipophilicity Pyrazolyl Urea Scaffold

The compound’s intermediate XLogP3 (2.3) and moderate molecular weight (304 Da) position it as an ideal entry for kinase‑focused screening libraries [1]. Unlike more polar unsubstituted analogs that may fail to penetrate cell membranes, or highly lipophilic tert‑butyl congeners that risk aggregation‑based false positives, the isobutyl derivative offers a pragmatic compromise. Procurement for high‑throughput screening against panels of 50–100 kinases, particularly the MAPK family (p38, JNK, ERK), is supported by the scaffold’s demonstrated hinge‑binding compatibility [2].

Structure‑Activity Relationship (SAR) Expansion Around the N1 Position of 5‑Pyrazolyl Ureas

This compound serves as a reference point for systematic SAR exploration of the N1‑alkyl space. Its six rotatable bonds and defined HBD/TPSA parameters allow researchers to isolate the contribution of lipophilicity and steric bulk to potency and selectivity, using the isobutyl derivative as a benchmark against methyl, ethyl, isopropyl, and tert‑butyl analogs [1]. The commercial availability at ≥95% purity from multiple vendors ensures reproducible SAR data across laboratories [3].

Anti‑Angiogenic or Anti‑Proliferative Probe Development Using a Pre‑organized Urea Scaffold

Recent proteomics studies have identified 5‑pyrazolyl ureas as potential anti‑angiogenic agents acting through targets such as PP1γ and USP7 [1]. The symmetrical bis‑pyrazolyl urea architecture of CAS 1311313-58-2 is predicted to maintain the coplanar urea‑pyrazole geometry important for target engagement, while the isobutyl groups provide sufficient lipophilicity for cellular uptake in HUVEC or cancer cell proliferation assays [1]. Researchers procuring this compound for functional proteomics or target‑identification studies benefit from its drug‑like physicochemical profile and documented scaffold precedent.

Computational Chemistry and Molecular Docking Benchmarking

The well‑defined, symmetrical structure with six rotatable bonds and a computed logP of 2.3–2.7 makes this compound suitable as a test case for docking algorithms, free‑energy perturbation (FEP) calculations, and conformational sampling studies on pyrazolyl urea ligands [1][2]. Its intermediate complexity challenges sampling methods without the computational expense of highly flexible aryl‑substituted analogs, enabling method development and validation in academic and industrial computational chemistry groups.

Quote Request

Request a Quote for 1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.